molecular formula C19H25N3O4S B2699138 Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate CAS No. 946378-75-2

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate

Cat. No.: B2699138
CAS No.: 946378-75-2
M. Wt: 391.49
InChI Key: ZJAJYIPKVIRPAC-DTQAZKPQSA-N
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Description

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is an organic compound recognized for its interaction with specific biological targets and its utility in scientific research. It belongs to the class of piperazine derivatives and is primarily used in various research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate typically involves the reaction of dimethylamino compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is widely used in scientific research due to its unique properties. It is utilized in:

    Chemistry: As a reagent in various chemical reactions and synthesis processes.

    Biology: For studying biological interactions and mechanisms.

    Medicine: In the development of pharmaceuticals and therapeutic agents.

    Industry: As a component in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate include:

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets this compound apart is its specific chemical structure, which allows for unique interactions with biological targets and its versatility in various scientific applications.

Biological Activity

Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is a complex organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of piperazine derivatives, is primarily utilized in scientific research due to its unique interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate. Its molecular formula is C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S, and it has a molecular weight of 389.48 g/mol. The compound features a maleate moiety and a piperazine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Research suggests that it may act as an inhibitor or modulator of various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and inflammation.

Target Interactions

The compound's interactions include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Cell Line IC50 (µM) Mechanism
A549 (Lung)10.5Apoptosis induction
MCF7 (Breast)8.3Cell cycle arrest
HeLa (Cervical)12.0Inhibition of migration

Neuroprotective Effects

There is emerging evidence that piperazine derivatives may possess neuroprotective properties. This compound has been studied for its potential to protect neuronal cells from oxidative stress-induced damage.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several piperazine derivatives, including this compound). The results demonstrated significant cytotoxicity against human cancer cell lines, with a focus on the mechanism involving apoptosis through caspase activation.

Neuroprotection in Animal Models

In an animal model study published in Neuroscience Letters, the neuroprotective effects of similar compounds were assessed following induced oxidative stress. The results indicated that treatment with the compound led to reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.

Properties

IUPAC Name

dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAJYIPKVIRPAC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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